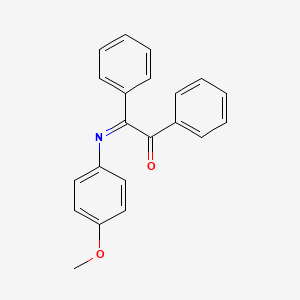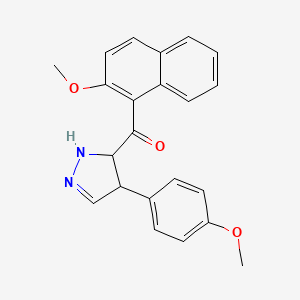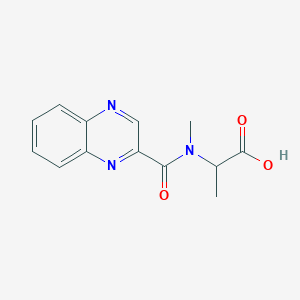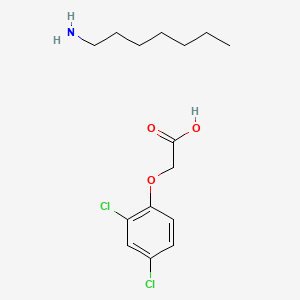
Heptylammonium (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine is an organic compound with the molecular formula C15H23Cl2NO3. It is a combination of 2-(2,4-dichlorophenoxy)acetic acid and heptan-1-amine, forming a salt. This compound is known for its applications in agriculture as a plant growth regulator and herbicide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with heptan-1-amine to form the final compound. The reaction conditions generally include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors to handle significant volumes of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Purification: Techniques such as crystallization or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or other nucleophiles.
Major Products
Oxidation Products: Carboxylic acids and chlorinated phenols.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Functions as a plant growth regulator, influencing cell division and elongation.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory properties.
Industry: Employed in the formulation of herbicides and plant growth regulators.
Wirkmechanismus
The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It is absorbed by plant tissues and transported to the meristematic regions, where it induces uncontrolled cell division and growth, leading to the death of unwanted plants. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar plant growth regulatory properties.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with a similar mechanism of action but different toxicity profile.
Mecoprop: A selective herbicide used for broadleaf weed control.
Uniqueness
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine is unique due to its specific combination of 2-(2,4-dichlorophenoxy)acetic acid and heptan-1-amine, which enhances its solubility and efficacy as a plant growth regulator and herbicide. Its dual functionality allows for more targeted applications in agricultural settings.
Eigenschaften
CAS-Nummer |
37102-63-9 |
|---|---|
Molekularformel |
C15H23Cl2NO3 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;heptan-1-amine |
InChI |
InChI=1S/C8H6Cl2O3.C7H17N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2-3-4-5-6-7-8/h1-3H,4H2,(H,11,12);2-8H2,1H3 |
InChI-Schlüssel |
UTILIQPPRUUSFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

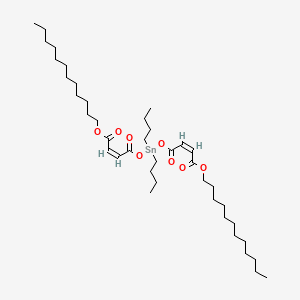

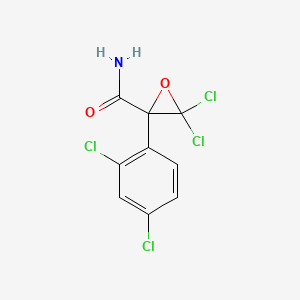
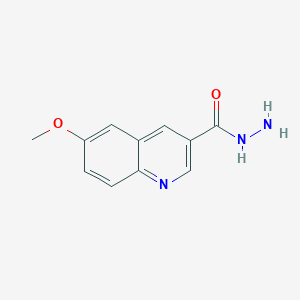

![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
